N-methyl-N-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-methyl-N-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a piperidine ring, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Morpholine Group: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine intermediate is replaced by the morpholine group.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylation reagent under specific reaction conditions.
Final Coupling: The final step involves coupling the pyridine ring with the previously synthesized intermediate, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N-methyl-N-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-N-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-methylmorpholine: A simpler compound with a morpholine ring and a methyl group.
4-methylmorpholine: Another related compound with a methyl group on the morpholine ring.
Trifluoromethyl-substituted pyridines: Compounds with a trifluoromethyl group attached to a pyridine ring.
Uniqueness
N-methyl-N-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine is unique due to its combination of functional groups, which imparts specific chemical and biological properties not found in simpler related compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H25F3N4O2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H25F3N4O2/c1-23(16-12-15(2-5-22-16)18(19,20)21)13-14-3-6-24(7-4-14)17(26)25-8-10-27-11-9-25/h2,5,12,14H,3-4,6-11,13H2,1H3 |
InChI Key |
RLOSHQLMZYOCIH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)N2CCOCC2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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